3-(Bromomethyl)benzophenone
Overview
Description
3-(Bromomethyl)benzophenone is a chemical compound utilized in various synthetic organic chemistry applications, including the preparation of biologically active compounds, photoinitiators, and for studies in photoredox chemistry. Its importance lies in its reactivity and utility as an intermediate in synthesizing complex molecular structures.
Synthesis Analysis
The synthesis of 3-(Bromomethyl)benzophenone and related compounds involves multiple steps, including the Friedel–Crafts acylation, side-chain bromination of methylbenzophenones, and Wittig-Horner reactions. These methods demonstrate the versatility of 3-(Bromomethyl)benzophenone as an intermediate in organic synthesis (Akbaba et al., 2010), (Zuo-qi, 2015).
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)benzophenone derivatives has been extensively studied, revealing details about stereochemistry and molecular conformation. X-ray crystallography and NMR techniques are instrumental in understanding the spatial arrangement of atoms within these molecules (Pattabhi & Venkatesan, 1973).
Chemical Reactions and Properties
3-(Bromomethyl)benzophenone participates in a variety of chemical reactions, such as the generation and interception of isobenzofurans, and serves as a precursor for producing naphthalene derivatives through reactions with olefinic or acetylenic dienophiles (Faragher & Gilchrist, 1976). Its reactivity profile is pivotal for synthesizing arylazo-methoxy-diphenylmethanes and exploring photoredox chemistry applications (Gstach & Schantl, 1986).
Physical Properties Analysis
The physical properties of 3-(Bromomethyl)benzophenone, such as melting point, boiling point, and solubility, are critical for its handling and application in laboratory settings. These properties depend on the molecular structure and substitution patterns on the benzophenone core.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, underline the utility of 3-(Bromomethyl)benzophenone in synthesizing a wide array of organic compounds. Its role in photoinitiated polymerization and the synthesis of fluorescent compounds highlights its importance in material science and organic electronics (Balta et al., 2015).
Scientific Research Applications
Biochemistry and Material Science : Benzophenone photophores, like 3-(Bromomethyl)benzophenone, offer unique photochemical properties beneficial in biological chemistry, bioorganic chemistry, and material science. They are valuable for both novice and expert photolabelers (Dormán et al., 2016).
Endocrine Disruption : Benzophenone-3, found in sunscreens and cosmetics, can disrupt endocrine systems and affect reproduction in certain fish species, although it does not influence hatchability or juvenile fish mortality (Kim et al., 2014).
Chemical Synthesis Applications : (R)-4-diphenylmethyl-2-oxazolidinone, related to benzophenones, is used for preparing photoinitiators, protein cross-linking agents, and organometallic complexes with altered solubility and redox properties (Sibi, 2000).
Metabolic Effects : The estrogenic activity of BP-3 may increase through its metabolites, while its anti-androgenic activity might decrease due to these metabolites (Watanabe et al., 2015).
Cytotoxicity : Benzophenone-3 in sunscreens can cause cytotoxicity in rat thymocytes due to oxidative stress and increased intracellular zinc levels (Utsunomiya et al., 2019).
Behavioral Effects in Aquatic Life : BP-3 can disrupt agonistic behavior in male fighting fish, indicating its endocrine disrupting activity (Chen et al., 2016).
Environmental Degradation : Techniques like using potassium permanganate show promise in removing BP-3 from personal care products and plastics, reducing both acute and chronic toxicities (Cao et al., 2021).
Pharmacokinetics : BP-3 is rapidly absorbed from the gastrointestinal tract and exhibits a biphasic elimination pattern, with strong binding between plasma proteins and BP-3 (Kadry et al., 1995).
Ultraviolet Light Filters : BP-3, a common component in sunscreens, is absorbed through the skin and excreted in urine, indicating that physical filters like titanium dioxide and zinc oxide might be more suitable for children (Gustavsson Gonzalez et al., 2002).
Ecological Risk : BP-3 poses a significant ecological risk due to its widespread use and potential impact on aquatic ecosystems (Kim & Choi, 2014).
properties
IUPAC Name |
[3-(bromomethyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJQXQICJDHRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176564 | |
Record name | 3-(Bromomethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)benzophenone | |
CAS RN |
22071-24-5 | |
Record name | 3-Benzoylbenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22071-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Bromomethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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